molecular formula C7H8ClNO B081333 4-Chloro-3-methoxyaniline CAS No. 13726-14-2

4-Chloro-3-methoxyaniline

Cat. No. B081333
CAS RN: 13726-14-2
M. Wt: 157.6 g/mol
InChI Key: LNKBDFVSILQKSI-UHFFFAOYSA-N
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Description

4-Chloro-3-methoxyaniline is a chemical compound of interest in various fields of chemistry and materials science due to its unique structural features and chemical properties. It serves as a precursor or intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related chloro-methoxyaniline compounds involves multiple steps, including cyclization, nitrification, and chlorination, starting from methoxyaniline or its derivatives. A notable example includes the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, achieved through a process suitable for large-scale studies, yielding the product with high efficiency (Zhao, Lei, & Guo, 2017).

Molecular Structure Analysis

The molecular structure of similar compounds, such as N-(4-Chlorobenzylidene)-4-methoxyaniline, has been analyzed, revealing almost planar configurations with minimal dihedral angles between benzene rings, indicating potential for stable molecular interactions (Ren, Ding, & Jian, 2008).

Chemical Reactions and Properties

Chemical reactions involving 4-Chloro-3-methoxyaniline derivatives can lead to the formation of various complex molecules. For instance, the reaction with other organic compounds can result in the synthesis of novel organic ligands and complexes, which are analyzed for their structural and thermal properties (Dziewulska-Kułaczkowska & Bartyzel, 2011).

Physical Properties Analysis

The physical properties of compounds synthesized from 4-Chloro-3-methoxyaniline are studied through various methods, including crystal growth and solid-state reactions, to understand their thermal behavior, transparency, and non-linear optical susceptibilities (Sharma et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity and potential for forming molecular complexes, are explored through computational methods, including DFT calculations and molecular docking studies. These studies provide insights into the molecule's behavior in different chemical environments and its interactions with other compounds (Viji et al., 2020).

Scientific Research Applications

  • Soil Metabolism : Briggs and Ogilvie (1971) found that 4-Chloro-3-methoxyaniline is metabolized in soil to a mixture of compounds through a free radical mechanism. This study is significant for understanding the environmental fate of this compound in agricultural settings (Briggs & Ogilvie, 1971).

  • Chemical Synthesis : Zhao, Lei, and Guo (2017) synthesized 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline, indicating the potential of 4-Chloro-3-methoxyaniline in organic synthesis (Zhao, Lei, & Guo, 2017).

  • Wastewater Treatment : Chaturvedi and Katoch (2020) evaluated Fenton-like oxidation for the degradation of methoxyanilines, including 4-Chloro-3-methoxyaniline, in wastewater. Their findings are relevant for the treatment of industrial effluents (Chaturvedi & Katoch, 2020).

  • Analytical Chemistry : Voogt et al. (1984) developed a method for determining 4-Chloro-3-methoxyaniline in water samples, which is crucial for environmental monitoring (Voogt, Haak, Geerdink, & Brinkman, 1984).

  • Polymer Research : Sayyah, El-Salam, and Bahgat (2002) investigated the aqueous polymerization of 3-methoxyaniline, a related compound, which can give insights into the polymerization behavior of 4-Chloro-3-methoxyaniline (Sayyah, El-Salam, & Bahgat, 2002).

  • Photocatalytic Degradation : Khan et al. (2012) studied the photocatalytic degradation of 4-Chloro-3-methoxyaniline in water, highlighting its potential for environmental remediation (Khan, Mir, Haque, Muneer, Vijayalakshmi, & Boxall, 2012).

  • Carcinogenic Potential : Tiedink et al. (1991) assessed the genotoxic effects of nitrosated 4-chloro-methoxyindole, a structurally related compound, which has implications for understanding the health risks associated with methoxyaniline derivatives (Tiedink, Haan, Jongen, & Koeman, 1991).

  • Nonlinear Optical Materials : Siva et al. (2019) synthesized and studied 4-methoxyanilinium perchlorate, a compound related to 4-Chloro-3-methoxyaniline, for its potential in optical limiting device applications (Siva, Bahadur, Shameem, Murugan, Athimoolam, & Suresh, 2019).

Safety And Hazards

4-Chloro-3-methoxyaniline is toxic if inhaled or in contact with skin . It causes skin and serious eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and seeking immediate medical assistance if swallowed .

properties

IUPAC Name

4-chloro-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKBDFVSILQKSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10518242
Record name 4-Chloro-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10518242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methoxyaniline

CAS RN

13726-14-2
Record name 4-Chloro-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10518242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-methoxyaniline
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Synthesis routes and methods I

Procedure details

A mixture of 36 g of 2-chloro-5-nitroanisole and Raney nickel® in 150 ml of MeOH and 200 ml of THF is hydrogenated in Parr apparatus for 4 hours, at 35° C. and under a pressure of 1.3 bar. The catalyst is filtered off over Celite® and the filtrate is concentrated under vacuum. 28 g of the expected product are obtained and are used without further purification.
Quantity
36 g
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reactant
Reaction Step One
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0 (± 1) mol
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catalyst
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Quantity
150 mL
Type
solvent
Reaction Step One
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Quantity
200 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Chloro-5-nitro anisole (6.0 g, 0.032 mol) in MeOH (45 ml) was added slowly to stannous chloride (15.1 g, 0.08 mol) in conc. HCl (110 ml) at 40° C. and the temperature was slowly raised to 50° C. Stirring was continued for 2 h. After cooling to RT, the reaction mixture was basified with 50% NaOH solution, extracted by ethyl acetate, washed with water, then brine and dried over Na2SO4. 3-Methoxy-4-chloroaniline was obtained upon concentration and was purified further by column chromatography.
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
15.1 g
Type
reactant
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Quantity
45 mL
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Quantity
110 mL
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods III

Procedure details

900 mL of ammonia was condensed at −78° C. 1 g of thinly shaven strips of sodium was added followed by 1.0 g of iron (III) nitrate nonahydrate. Upon disappearance of the deep blue color 25 g of thinly shaven strips of sodium was added. After 30 mins of stirring at −78° C., 50 g of 2,5-dichloroanisole was added as a solution in hexane (70 mL) dropwise and the reaction warmed to −45° C. for 2 hrs. Upon completion the ammonia was allowed to evaporate. The crude pot was then diluted in chloroform and 100 g of NH4Cl was added slowly. The combines were taken up in a separatory funnel and washed with water (3×) followed by brine (1×). The organic layer was dried over sodium sulfate and concentrated in vacuo. The resulting solid can be used without further purification. Yield: 99%.
Quantity
900 mL
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reactant
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0 (± 1) mol
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0 (± 1) mol
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50 g
Type
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70 mL
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solvent
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0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1 g
Type
catalyst
Reaction Step Six

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3-methoxyaniline
Reactant of Route 2
4-Chloro-3-methoxyaniline
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4-Chloro-3-methoxyaniline
Reactant of Route 4
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4-Chloro-3-methoxyaniline
Reactant of Route 5
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4-Chloro-3-methoxyaniline
Reactant of Route 6
4-Chloro-3-methoxyaniline

Citations

For This Compound
41
Citations
KE Kil, Z Zhang, K Jokivarsi, C Gong, JK Choi… - Bioorganic & medicinal …, 2013 - Elsevier
… 3 was synthesized in a similar procedure as described for 2 by using 4-chloro-3-methoxyaniline (400 mg, 2.54 mmol), 1 (312 mg, 2.54 mmol), HOBt·H 2 O (389 mg, 2.54 mmol), DIPEA (…
Number of citations: 24 www.sciencedirect.com
A Numadate, Y Mita, Y Matsumoto, S Fujii… - Chemical and …, 2014 - jstage.jst.go.jp
… To a solution of 2-t-butoxycarbonylaminobenzoic acid (115 mg, 0.485 mmol) in DMF (2.0 mL) was added a solution of 4-chloro-3-methoxyaniline (82.2 mg, 0.522 mmol), HOBt (70.0 mg, …
Number of citations: 20 www.jstage.jst.go.jp
Z Gan, B Hu, Q Song, Y Xu - Synthesis, 2012 - thieme-connect.com
Some chlorinated aromatic compounds, including indole, benzofuran, carbazole, pyridine and aniline derivatives, are difficult to obtain through convenient chlorination. We herein report …
Number of citations: 22 www.thieme-connect.com
B Clifford, P Nixon, C Salt, M Tomlinson - Journal of the Chemical …, 1961 - pubs.rsc.org
By BARBARA CLIFFORD, PATRICIA NIXON, CHARLOTTE SALT, and MURIEL TOMLINSON. that the compound, mp 168", formed by reaction between m-aminophenol and benzoin, is …
Number of citations: 0 pubs.rsc.org
NK Namelikonda, A Monastyrskyi… - European Journal of …, 2017 - Wiley Online Library
… To a round-bottomed flask was added 4-chloro-3-methoxyaniline (1 mmol), and mixture with 2-aryl-substituted ethyl acetoacetate 14 (1.2 mmol), 10 mol-% of AcOH, 5 mL of benzene. …
Z Sun, J Khan, M Makowska-Grzyska… - Journal of medicinal …, 2014 - ACS Publications
… The acids 12a–c were treated with either 4-chloro-3-methoxyaniline or heterocyclic anilines in the presence of HBTU and DIPEA in DMF to afford analogues 13a–f. Intermediates 10a–b …
Number of citations: 38 pubs.acs.org
RM Cross, A Monastyrskyi, TS Mutka… - Journal of medicinal …, 2010 - ACS Publications
… 4-Chloro-3-methoxyaniline (47) was prepared starting from 2,5-dichloroanisole using sodium amide conditions, (24) while 4-bromo and 4-fluoromethoxyanilines were commercially …
Number of citations: 137 pubs.acs.org
A Nilsen, GP Miley, IP Forquer… - Journal of medicinal …, 2014 - ACS Publications
The historical antimalarial compound endochin served as a structural lead for optimization. Endochin-like quinolones (ELQ) were prepared by a novel chemical route and assessed for …
Number of citations: 118 pubs.acs.org
L Luong - 2010 - digitalcommons.usf.edu
… Furthermore, based on results in another ongoing project in the Manetsch laboratory, 4-chloro-3methoxyaniline was desired as a precursor to 7-chloro-6-methoxy-1,2,3,4-…
Number of citations: 4 digitalcommons.usf.edu
S Pou, RA Dodean, L Frueh, KM Liebman… - … process research & …, 2021 - ACS Publications
… Following the general procedure for the preparation of the Schiff base, a mixture of 4-chloro-3-methoxyaniline 19b (20.63 g, 131 mmol, 1.0 equiv) and 52.25 g of keto ester 18 containing …
Number of citations: 10 pubs.acs.org

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